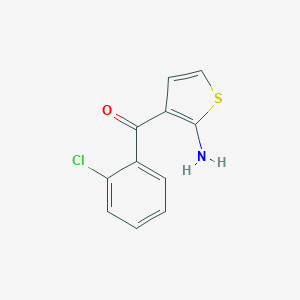

2-Amino-3-(2-chlorobenzoyl)thiophene

Description

Propriétés

IUPAC Name |

(2-aminothiophen-3-yl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c12-9-4-2-1-3-7(9)10(14)8-5-6-15-11(8)13/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKUZKXKWBHTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(SC=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356612 | |

| Record name | 2-AMINO-3-(2-CHLOROBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40017-58-1 | |

| Record name | (2-Amino-3-thienyl)(2-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40017-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-AMINO-3-(2-CHLOROBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, (2-amino-3-thienyl)(2-chlorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2-Amino-3-(2-chlorobenzoyl)thiophene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis mechanism of the versatile heterocyclic compound, 2-Amino-3-(2-chlorobenzoyl)thiophene. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The primary synthetic route, the Gewald reaction, is explored in detail, including its mechanism, experimental protocols, and variations.

Core Synthesis Route: The Gewald Reaction

The most established and widely utilized method for the synthesis of 2-aminothiophenes is the Gewald reaction.[1][2] This multicomponent reaction offers an efficient one-pot synthesis of polysubstituted 2-aminothiophenes from readily available starting materials.[3] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[2]

For the specific synthesis of this compound, the likely reactants are 2'-chloroacetophenone, an active methylene nitrile such as malononitrile, and elemental sulfur. The reaction is typically catalyzed by a secondary or tertiary amine, such as morpholine or triethylamine.[1]

Reaction Mechanism

The mechanism of the Gewald reaction for the synthesis of this compound is generally understood to proceed through three key stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between 2'-chloroacetophenone and malononitrile. This step forms an α,β-unsaturated dinitrile intermediate.[2]

-

Sulfur Addition: Elemental sulfur then adds to the activated α-carbon of the intermediate. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.[1]

-

Cyclization and Tautomerization: The sulfur-adducted intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring system.[2]

Quantitative Data Overview

The following table summarizes typical reaction conditions and yields for the Gewald synthesis of various 2-amino-3-aroylthiophenes, providing a comparative overview for the synthesis of this compound.

| Carbonyl Compound | Active Methylene Nitrile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone | Malononitrile | L-proline (10) | DMF | 60 | - | 84 | [4] |

| Substituted Acetophenones | Malononitrile | Morpholine | Ethanol | Reflux | 1.5 | 69-86 | [1] |

| Various Ketones | Ethyl Cyanoacetate | Triethylamine | DMF | 60 | 3-5 | 41 (for a related compound) | [5] |

| Acetophenone | Ethyl Cyanoacetate | Diethylamine | Ethanol | 55-65 | 2 | - |

Experimental Protocol: A Representative Gewald Synthesis

Materials:

-

Crude cyanoacetone

-

Dithiane

-

Triethylamine

-

Dimethylformamide (DMF)

-

Deionized Water

-

Diethyl ether

-

Glacial acetic acid

Procedure:

-

To a solution of crude cyanoacetone (43 mmol) and dithiane (22 mmol) in DMF (10 mL), triethylamine (1 g, 10 mmol) is added with stirring. A slight increase in temperature may be observed.

-

After 15 minutes of stirring at room temperature, the solution is heated to 60°C for 3 hours.

-

The solvent is then removed under reduced pressure.

-

To the oily residue, water (50 mL), diethyl ether (50 mL), and glacial acetic acid (approximately 1-3 mL) are added until the organic layer becomes clear.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Visualizing the Synthesis

To further elucidate the synthesis process, the following diagrams, generated using the DOT language, illustrate the reaction mechanism and a general experimental workflow.

Caption: The reaction mechanism for the Gewald synthesis of this compound.

Caption: A general experimental workflow for the Gewald synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 5. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]

"2-Amino-3-(2-chlorobenzoyl)thiophene" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-3-(2-chlorobenzoyl)thiophene (CAS No. 40017-58-1), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its fundamental characteristics, a representative synthetic protocol, and its role as a modulator of biological signaling pathways.

Core Physical and Chemical Properties

This compound is a substituted aminothiophene derivative. Its core structure consists of a thiophene ring substituted with an amino group and a 2-chlorobenzoyl group. This compound serves as a crucial building block in medicinal chemistry, notably in the synthesis of thienodiazepine derivatives like Brotizolam, a hypnotic and sedative agent, as well as in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its appearance is typically a yellow solid, and it requires refrigerated storage (2-8°C) to maintain stability.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 40017-58-1 | [1] |

| Molecular Formula | C₁₁H₈ClNOS | [1] |

| Molecular Weight | 237.71 g/mol | [1] |

| Appearance | Yellow Solid | |

| Melting Point | 137-139 °C | |

| Boiling Point | 430.5°C at 760 mmHg | |

| Density | 1.388 g/cm³ | |

| Storage Temperature | 2-8°C |

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for this compound is not widely available in public literature. However, based on its chemical structure, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the thiophene and the 2-chlorophenyl rings. The protons on the thiophene ring would likely appear as doublets in the aromatic region. The protons of the 2-chlorophenyl group would exhibit a more complex splitting pattern due to their coupling. The protons of the amino group would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon would be observed at a characteristic downfield chemical shift. The carbon atoms of the thiophene and the 2-chlorophenyl rings would appear in the aromatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching: Vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

-

C=O stretching: A strong absorption band for the ketone carbonyl group, expected around 1630-1680 cm⁻¹.

-

C=C stretching: Aromatic ring stretching vibrations from both the thiophene and benzene rings in the 1400-1600 cm⁻¹ region.

-

C-N stretching: Vibrations of the amine C-N bond, typically found in the 1250-1350 cm⁻¹ range.

-

C-S stretching: Thiophene ring vibrations involving the C-S bond.

-

C-Cl stretching: A band in the fingerprint region corresponding to the carbon-chlorine bond.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (237.71 g/mol ). The fragmentation pattern would likely involve the cleavage of the bond between the thiophene ring and the carbonyl group, leading to the formation of characteristic fragment ions. The presence of chlorine would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols: Synthesis via Gewald Reaction

The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction, a multi-component condensation reaction. This one-pot synthesis is highly versatile and efficient for creating polysubstituted 2-aminothiophenes.

General Protocol for Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.

Reactants:

-

An α-methylene carbonyl compound (e.g., a ketone or aldehyde)

-

An α-cyanoester (e.g., ethyl cyanoacetate or malononitrile)

-

Elemental sulfur

-

A base catalyst (e.g., a secondary amine like morpholine or piperidine, or an organic base like triethylamine)

Procedure:

-

Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the α-cyanoester, catalyzed by the base, to form a stable α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: Elemental sulfur undergoes a Michael addition to the α,β-unsaturated nitrile. The exact mechanism of this step is not fully elucidated but is thought to involve the formation of a sulfur-containing intermediate.

-

Cyclization and Tautomerization: The intermediate then undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.

The reaction is typically carried out in a suitable solvent such as ethanol, dimethylformamide (DMF), or dioxane, and can be promoted by conventional heating or microwave irradiation to improve yields and reduce reaction times.

Biological Activity and Signaling Pathways

Derivatives of 2-amino-3-benzoylthiophene are known to exhibit significant biological activity, primarily as allosteric modulators of the A1 adenosine receptor.

Allosteric Modulation of the A1 Adenosine Receptor

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating various physiological processes, particularly in the cardiovascular and central nervous systems. 2-Amino-3-benzoylthiophenes act as positive allosteric modulators (PAMs) of the A1 receptor. This means they bind to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine. This binding enhances the affinity and/or efficacy of adenosine for its receptor.

The mechanism of action involves the PAM binding to the A1 receptor, which induces a conformational change that stabilizes the active state of the receptor. This leads to an increased response to the endogenous agonist.

A1 Adenosine Receptor Signaling Pathway

Activation of the A1 adenosine receptor initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lower levels of cAMP result in reduced activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream target proteins.

References

Spectroscopic and Synthetic Profile of 2-Amino-3-(2-chlorobenzoyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and a probable synthetic route for the compound 2-Amino-3-(2-chlorobenzoyl)thiophene. This thiophene derivative is a key intermediate in the synthesis of various pharmaceutically active compounds. Due to the limited availability of direct experimental spectra for this specific molecule in published literature, this guide combines data from closely related analogs, established spectroscopic principles, and common synthetic methodologies to provide a detailed and predictive analysis.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | (2-Amino-3-thienyl)(2-chlorophenyl)methanone |

| CAS Number | 40017-58-1 |

| Molecular Formula | C₁₁H₈ClNOS |

| Molecular Weight | 237.71 g/mol |

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, data from its 5-ethyl derivative, and established spectroscopic libraries.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.3 - 7.5 | m | 4H | Ar-H (chlorobenzoyl) |

| ~ 6.8 - 7.0 | d | 1H | Thiophene H -5 |

| ~ 6.2 - 6.4 | d | 1H | Thiophene H -4 |

| ~ 5.5 (broad s) | s | 2H | -NH ₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 185 - 190 | C =O (benzoyl) |

| ~ 160 - 165 | C -2 (thiophene, C-NH₂) |

| ~ 130 - 140 | Quaternary C s (aromatic) |

| ~ 125 - 130 | C -H (aromatic) |

| ~ 115 - 125 | C -4 & C -5 (thiophene) |

| ~ 110 - 115 | C -3 (thiophene, C-CO) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic & thiophene) |

| 1620 - 1600 | Strong | C=O stretch (benzoyl) |

| 1590 - 1550 | Medium | N-H bend (amine) |

| 1470 - 1430 | Medium | C=C stretch (aromatic & thiophene) |

| ~ 750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 237/239 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 202 | Medium | [M - Cl]⁺ |

| 139 | High | [C₇H₄ClO]⁺ (chlorobenzoyl cation) |

| 111 | Medium | [C₇H₄O]⁺ (benzoyl cation) |

| 98 | Medium | [C₄H₄NS]⁺ (aminothiophene fragment) |

Experimental Protocols

Proposed Synthesis via Gewald Reaction

The synthesis would involve the reaction of 2'-chloroacetophenone, a suitable active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Reactants:

-

2'-Chloroacetophenone

-

Malononitrile (or Ethyl Cyanoacetate)

-

Elemental Sulfur

-

Catalyst: A tertiary amine such as triethylamine or morpholine.

-

Solvent: A polar aprotic solvent like ethanol, methanol, or dimethylformamide (DMF).

General Procedure:

-

To a solution of 2'-chloroacetophenone and the active methylene nitrile in the chosen solvent, the basic catalyst is added.

-

Elemental sulfur is then added to the mixture.

-

The reaction mixture is stirred at a moderately elevated temperature (typically 50-80 °C) for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation upon addition of water or by solvent evaporation followed by purification.

-

Purification is usually achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate (NaCl or KBr).

-

Mass Spectrometry: Mass spectra would be acquired on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general workflow for spectroscopic analysis.

Caption: Proposed Gewald synthesis of the target compound.

Caption: General workflow for spectroscopic analysis.

This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis by providing a consolidated and predictive overview of the key analytical and synthetic aspects of this compound.

An In-depth Technical Guide on 2-Amino-3-(2-chlorobenzoyl)thiophene (CAS Number: 40017-58-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(2-chlorobenzoyl)thiophene, with the CAS number 40017-58-1, is a substituted aminothiophene that serves as a crucial building block in medicinal chemistry. Its structural motif is a key component in the development of various biologically active compounds. Notably, it is a precursor in the synthesis of psychoactive compounds like Brotizolam and serves as a scaffold for the development of allosteric modulators targeting G-protein coupled receptors (GPCRs), such as the A1 adenosine receptor. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of pharmacologically active agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₁H₈ClNOS |

| Molecular Weight | 237.71 g/mol |

| Appearance | Yellow Solid |

| Melting Point | 137-139 °C |

| Boiling Point (Predicted) | 430.5 ± 35.0 °C |

| Density (Predicted) | 1.388 g/cm³ |

| pKa (Predicted) | -2.42 ± 0.10 |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol |

Synthesis

The primary method for the synthesis of this compound is the Gewald multicomponent reaction . This one-pot synthesis is a versatile and widely used method for the preparation of 2-aminothiophenes.

Reaction Scheme

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst. For the synthesis of the title compound, the likely starting materials are 2'-chloroacetophenone and malononitrile.

Caption: General workflow for the Gewald synthesis.

Experimental Protocol (Representative)

This protocol is based on established procedures for the Gewald synthesis of analogous 2-amino-3-aroylthiophenes.

Materials:

-

2'-Chloroacetophenone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine (or another suitable base like triethylamine)

-

Ethanol (or another suitable solvent like DMF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-chloroacetophenone (1 equivalent) and malononitrile (1 equivalent) in ethanol.

-

To this solution, add elemental sulfur (1.1 equivalents) followed by the dropwise addition of morpholine (1.5 equivalents) while stirring.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.50 (m, 4H): Aromatic protons of the 2-chlorobenzoyl group.

-

δ 6.80-7.10 (d, 1H): Thiophene ring proton at the 5-position.

-

δ 6.10-6.40 (d, 1H): Thiophene ring proton at the 4-position.

-

δ 5.80 (br s, 2H): Amine (-NH₂) protons.

¹³C NMR (100 MHz, CDCl₃):

-

δ 185-195: Carbonyl carbon (C=O).

-

δ 160-165: Thiophene carbon C2 (attached to the amino group).

-

δ 115-140: Aromatic carbons of the chlorobenzoyl group and thiophene carbons C3, C4, and C5.

Biological Activity and Applications in Drug Discovery

This compound is a key intermediate in the synthesis of pharmacologically active molecules. Its derivatives have shown significant activity as allosteric modulators of the A1 adenosine receptor.

Allosteric Modulation of the A1 Adenosine Receptor

Derivatives of this compound act as positive allosteric modulators (PAMs) of the A1 adenosine receptor. PAMs bind to a site on the receptor that is distinct from the endogenous ligand binding site, leading to an enhancement of the endogenous ligand's effect.

Caption: A1 Adenosine Receptor signaling pathway modulation.

Experimental Protocols for Biological Assays

The following are representative protocols for assessing the activity of compounds like this compound derivatives at the A1 adenosine receptor.

5.2.1. Radioligand Binding Assay

This assay measures the ability of a test compound to enhance the binding of a radiolabeled agonist to the A1 adenosine receptor.

Materials:

-

Membrane preparations from cells expressing the human A1 adenosine receptor (e.g., CHO-K1 cells).

-

[³H]CCPA (2-chloro-N⁶-cyclopentyladenosine) as the radiolabeled agonist.

-

Test compound (derivatives of this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with [³H]CCPA and various concentrations of the test compound in the assay buffer.

-

After incubation (e.g., 60 minutes at 25 °C), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the effect of the test compound on the binding of [³H]CCPA. An increase in binding indicates positive allosteric modulation.

5.2.2. Functional Assay (cAMP Accumulation)

This assay measures the functional consequence of A1 adenosine receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Whole cells expressing the human A1 adenosine receptor (e.g., HEK293 cells).

-

Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Adenosine (or a stable agonist like NECA).

-

Test compound.

-

cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

-

Pre-incubate the cells with the test compound for a specified period.

-

Stimulate the cells with a combination of forskolin and a sub-maximal concentration of adenosine (or NECA).

-

After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.

-

A potentiation of the adenosine-induced inhibition of forskolin-stimulated cAMP accumulation by the test compound indicates positive allosteric modulation.

Caption: Workflow from synthesis to biological evaluation.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis via the robust Gewald reaction provides a straightforward entry into a class of compounds with significant potential in drug discovery. The primary application of its derivatives as positive allosteric modulators of the A1 adenosine receptor highlights its importance in the development of novel therapeutics for a range of conditions, including pain and ischemia. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound and its analogues. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved drug candidates.

The Gewald Synthesis: A Comprehensive Technical Guide to Polysubstituted 2-Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the Gewald synthesis, a cornerstone multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes. These heterocyclic scaffolds are of paramount importance in medicinal chemistry and materials science, serving as crucial building blocks for a wide array of biologically active compounds and functional materials. This document details the reaction's mechanism, provides a comparative analysis of various synthetic protocols, and offers detailed experimental procedures for key transformations.

Core Principles of the Gewald Synthesis

The Gewald synthesis, first reported by Karl Gewald in 1966, is a one-pot reaction that combines a ketone or aldehyde, an α-cyanoester or another activated nitrile, and elemental sulfur in the presence of a basic catalyst.[1] The reaction is prized for its operational simplicity, the ready availability of starting materials, and the high degree of functionalization achieved in a single step, making it a highly convergent and atom-economical process.

The general reaction scheme can be depicted as follows:

-

Reactants:

-

A carbonyl compound (ketone or aldehyde).

-

An active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile).

-

Elemental sulfur (S₈).

-

A basic catalyst (typically a secondary amine like morpholine or piperidine, or other organic and inorganic bases).

-

-

Product: A polysubstituted 2-aminothiophene.

Reaction Mechanism

The mechanism of the Gewald reaction is understood to proceed through a series of steps, initiated by a Knoevenagel condensation.[1] While the exact details of the sulfur incorporation are still a subject of investigation, the generally accepted pathway is as follows:

-

Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.[1]

-

Michael Addition of Sulfur: The base activates the elemental sulfur, which then undergoes a Michael-type addition to the electron-deficient double bond of the Knoevenagel adduct.

-

Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by a tautomerization to yield the aromatic 2-aminothiophene ring.[1]

Below is a diagram illustrating the proposed reaction mechanism:

Caption: Proposed mechanism of the Gewald synthesis.

Data Presentation: A Comparative Overview of Reaction Conditions

The versatility of the Gewald synthesis is highlighted by the wide range of reaction conditions that can be employed, including conventional heating, microwave irradiation, and solvent-free mechanochemical methods. The choice of conditions can significantly impact reaction times, yields, and the substrate scope.

| Carbonyl Compound | Active Methylene Nitrile | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |

| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 60 °C, 2 h | Not specified | [2] |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux, 1 h | 92 | [2] |

| Acetone | Ethyl Cyanoacetate | Diethylamine | Ethanol | 50 °C, 3 h | 85 | [3][4] |

| Acetylacetone | Ethyl Cyanoacetate | Diethylamine | Ethanol | Reflux, 3 h | 52 | [5] |

| Various Ketones | Methyl/Ethyl Cyanoacetate | Morpholine | Methanol | 45 °C, 3 h | 70-85 | |

| 4-Nitroacetophenone | Ethyl Cyanoacetate | None specified | Ethanol | Microwave, 120 °C, 46 min | Not specified | |

| Ethyl Acetoacetate | Malononitrile | None | Solvent-free | Ball-milling, 750 rpm, 30 min | High | [2] |

Experimental Protocols

The following section provides detailed methodologies for the synthesis of various 2-aminothiophene derivatives via the Gewald reaction, illustrating the practical application of this versatile transformation.

General Experimental Workflow

A typical experimental workflow for the Gewald synthesis involves the sequential addition of reagents, followed by a period of heating, and concluding with product isolation and purification.

Caption: General experimental workflow for the Gewald synthesis.

Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes the synthesis of a key intermediate in the production of various pharmaceuticals.[2]

-

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Ethanol

-

-

Procedure:

-

In a clean beaker, combine cyclohexanone (1 mmol) and ethyl cyanoacetate (1.2 mmol).

-

Heat the mixture to 60 °C with stirring.

-

To the heated mixture, add elemental sulfur (1 mmol).

-

Continue stirring for 2 hours or until light orange crystals are observed.

-

Monitor the progress of the reaction using thin-layer chromatography.

-

Upon completion, filter the residue using Büchner filtration.

-

Wash the collected solid with ethanol.

-

Recrystallize the crude product from 95% ethanol to yield the pure compound.

-

Microwave-Assisted Synthesis of Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate

Microwave irradiation can significantly accelerate the Gewald reaction, leading to shorter reaction times and often improved yields.

-

Materials:

-

4-Nitroacetophenone (0.1 mol)

-

Ethyl cyanoacetate (0.1 mol)

-

Elemental sulfur (0.05 mol)

-

Ethanol (15 mL)

-

Methanol

-

-

Procedure:

-

In a 250 mL round-bottom flask suitable for microwave synthesis, combine 4-nitroacetophenone, ethyl cyanoacetate, and elemental sulfur in ethanol.

-

Place the flask in a microwave reactor and irradiate while maintaining a temperature of 120 °C for 46 minutes.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, work up the reaction mixture using a 2:1 ratio of ethanol to methanol.

-

A dark brown amorphous precipitate will form.

-

Filter the precipitate and allow it to dry to obtain the product.

-

Illustrative Synthesis of Tinoridine (An Anti-inflammatory Drug)

-

Materials:

-

N-benzyl-4-piperidone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Ethanol

-

-

Procedure (Representative):

-

To a stirred solution of N-benzyl-4-piperidone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1 equivalent).

-

Slowly add morpholine (1 equivalent) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature to allow for precipitation of the product.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure Tinoridine (ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate).

-

Applications in Drug Development

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents. The Gewald reaction's ability to efficiently construct this core has made it an invaluable tool in drug discovery and development.

-

Anti-inflammatory Agents: As exemplified by Tinoridine, 2-aminothiophenes are effective scaffolds for the development of NSAIDs.[5]

-

Antipsychotics: The atypical antipsychotic drug Olanzapine features a thieno[2,3-b][3]benzodiazepine core, which is derived from a 2-aminothiophene intermediate.

-

Kinase Inhibitors: The thiophene ring can act as a hinge-binding motif in various kinase inhibitors, a critical class of oncology drugs.

-

Antimicrobial and Antiviral Agents: A broad spectrum of antimicrobial and antiviral activities has been reported for various 2-aminothiophene derivatives.

Conclusion

The Gewald synthesis remains a powerful and highly relevant transformation in modern organic and medicinal chemistry. Its simplicity, efficiency, and the biological significance of its products ensure its continued application in both academic research and industrial drug development. The ongoing development of more sustainable and efficient variations, such as microwave-assisted and solvent-free methods, further enhances the utility of this venerable reaction. This guide provides a foundational understanding and practical protocols to empower researchers in the synthesis and exploration of novel polysubstituted 2-aminothiophenes.

References

- 1. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

The Multifaceted Mechanisms of 2-Aminothiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-aminothiophene represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] These activities stem from a variety of mechanisms of action at the molecular level, including the inhibition of key enzymes in signaling pathways, modulation of transcription factors, and interference with microbial resistance mechanisms. This technical guide provides an in-depth exploration of the core mechanisms of action of 2-aminothiophene derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Anticancer Activity: Targeting Key Signaling Pathways

A primary focus of research into 2-aminothiophene derivatives has been their potential as anticancer agents.[2][3] Their mechanism of action in this context is often centered on the inhibition of protein kinases and the induction of apoptosis.

One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[4] Overexpression or mutation of EGFR is a hallmark of many cancers. Certain 2-aminothiophene derivatives have been shown to be potent inhibitors of EGFR kinase activity.[2] By binding to the ATP-binding site of the EGFR kinase domain, these compounds prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are critical for tumor growth and survival.[4][5] This inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis.[3]

Quantitative Data: Anticancer Activity of 2-Aminothiophene Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| TP 5 | 2,3-fused thiophene scaffold | HepG2 (Hepatocellular Carcinoma) | Not specified | Paclitaxel | 35.92 |

| SMMC-7721 (Hepatocellular Carcinoma) | Not specified | Paclitaxel | 35.33 | ||

| Compound 3b | Thienopyrimidine | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | Doxorubicin | Not specified |

| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | ||||

| Compound 4c | Thieno[3,2-b]pyrrole | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | Doxorubicin | Not specified |

| PC-3 (Prostate Cancer) | 3.12 ± 0.15 |

Signaling Pathway: EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by 2-aminothiophene derivatives.

Experimental Protocols

This protocol is used to assess the cytotoxic effects of 2-aminothiophene derivatives on cancer cell lines.[6][7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiophene derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This method is employed to determine the effect of 2-aminothiophene derivatives on the cell cycle distribution of cancer cells.[8][9][10]

-

Cell Treatment: Treat cancer cells with the 2-aminothiophene derivative at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Activity: Modulation of the Keap1-Nrf2 Pathway

Chronic inflammation is a key factor in the development of many diseases. 2-Aminothiophene derivatives have demonstrated anti-inflammatory properties through the activation of the Nrf2 pathway.[11] The transcription factor Nrf2 is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex.[12][13][14] Certain 2-aminothiophene derivatives can disrupt the interaction between Keap1 and Nrf2.[15][16] This disruption prevents the ubiquitination and subsequent degradation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription and a reduction in inflammation.[17]

Quantitative Data: Anti-inflammatory Activity of 2-Aminothiophene Derivatives

| Compound ID | Derivative Class | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound VIIa | 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 Inhibition | 0.29 | Celecoxib | 0.42 |

| COX-1 Inhibition | 19.5 | 14.2 | |||

| Compound 4e | 1,3-Dihydro-2H-indolin-2-one derivative | NO Production Inhibition | 13.51 ± 0.48 | PDTC | >20 |

| Compound 9d | 1,3-Dihydro-2H-indolin-2-one derivative | NO Production Inhibition | 10.03 ± 0.27 | PDTC | >20 |

Signaling Pathway: Keap1-Nrf2 Activation

Caption: Activation of the Nrf2 pathway by 2-aminothiophene derivatives.

Experimental Protocols

This assay quantifies the activation of Nrf2 by measuring the expression of its target genes.[13][14]

-

Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat them with various concentrations of the 2-aminothiophene derivative or a known Nrf2 activator (e.g., sulforaphane) for a specified time (e.g., 6-24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers for Nrf2 target genes (e.g., NQO1, HO-1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control.

Antimicrobial Activity: Overcoming Drug Resistance

The rise of antibiotic-resistant bacteria is a major global health threat. 2-Aminothiophene derivatives have emerged as promising antimicrobial agents, in part due to their ability to inhibit bacterial efflux pumps.[17] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and rendering them ineffective. By inhibiting these pumps, 2-aminothiophene derivatives can restore the efficacy of existing antibiotics.

Quantitative Data: Antimicrobial Activity of 2-Aminothiophene Derivatives

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| Compound 132 | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | B. subtilis | 0.81 (mM/mL) | Ampicillin | Not specified |

| S. aureus | 0.81 (mM/mL) | ||||

| E. coli | 0.81 (mM/mL) | ||||

| S. typhi | 0.81 (mM/mL) | ||||

| Compound 133 | 2-aminothiophene derivative | Not specified | Not specified | Ampicillin, Gentamicin | Comparable activity |

| Compound 7b | Amino thiophene-2-carboxamide | P. aeruginosa | 20 (inhibition zone mm) | Ampicillin | Not specified |

| S. aureus | 20 (inhibition zone mm) | ||||

| B. subtilis | 19 (inhibition zone mm) |

Mechanism of Action: Efflux Pump Inhibition

Caption: Inhibition of bacterial efflux pumps by 2-aminothiophene derivatives.

Experimental Protocols

This assay measures the ability of 2-aminothiophene derivatives to inhibit efflux pumps using the fluorescent substrate ethidium bromide (EtBr).

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase.

-

Cell Loading: Wash and resuspend the cells in a buffer containing EtBr and incubate to allow for its accumulation.

-

Efflux Initiation: Add glucose to energize the efflux pumps and initiate the efflux of EtBr.

-

Inhibitor Treatment: In a parallel experiment, add the 2-aminothiophene derivative along with glucose.

-

Fluorescence Monitoring: Monitor the fluorescence of the cell suspension over time. A decrease in fluorescence indicates the efflux of EtBr.

-

Data Analysis: Compare the rate of fluorescence decrease in the presence and absence of the inhibitor. A slower decrease in the presence of the 2-aminothiophene derivative indicates efflux pump inhibition.

Conclusion

The diverse mechanisms of action of 2-aminothiophene derivatives underscore their potential as a versatile scaffold for the development of new therapeutic agents. Their ability to target fundamental cellular processes such as signal transduction, the oxidative stress response, and microbial resistance mechanisms provides a strong rationale for their continued investigation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this promising class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. egfr signaling pathways: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnrjournal.com [pnrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of the Nrf2–Keap1 Antioxidant Response by the Ubiquitin Proteasome System: An Insight into Cullin-Ring Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Molecular basis for the disruption of Keap1-Nrf2 interaction via Hinge & Latch mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular basis for the disruption of Keap1–Nrf2 interaction via Hinge & Latch mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Keap1-BTB Protein Is an Adaptor That Bridges Nrf2 to a Cul3-Based E3 Ligase: Oxidative Stress Sensing by a Cul3-Keap1 Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Item - Structure-Function Studies of the Cul3/Rbx1:Keap1 E3 Ubiquitin Ligase Complex - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 16. Molecular Determinants of Epidermal Growth Factor Binding: A Molecular Dynamics Study | PLOS One [journals.plos.org]

- 17. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 2-Aminothiophene Analogs

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the design and synthesis of a diverse array of biologically active compounds. Its inherent drug-like properties and synthetic accessibility have made it a focal point for the development of novel therapeutics targeting a wide range of diseases, from cancer and inflammation to metabolic disorders and infectious diseases. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-aminothiophene analogs, offering a comprehensive resource for researchers engaged in the discovery and development of next-generation pharmaceuticals.

Core Synthesis: The Gewald Reaction

The most prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst (e.g., morpholine or triethylamine).[1][3][4] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent Thorpe-Ziegler cyclization to afford the 2-aminothiophene ring system.[1][4]

Detailed Experimental Protocol: Gewald Synthesis of 2-Amino-4-phenyl-5-benzoylthiophene-3-carbonitrile

This protocol provides a representative example of the Gewald synthesis.

Materials:

-

Acetophenone (1 equivalent)

-

Malononitrile (1 equivalent)

-

Elemental Sulfur (1.1 equivalents)

-

Morpholine (0.5 equivalents)

-

Ethanol (solvent)

Procedure:

-

A mixture of acetophenone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is stirred in ethanol.

-

Morpholine (0.5 equivalents) is added dropwise to the stirring mixture at room temperature.

-

The reaction mixture is then heated to reflux (approximately 78°C) and maintained for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration.

-

The crude product is washed with cold ethanol to remove unreacted starting materials and soluble impurities.

-

The solid is then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the purified 2-amino-4-phenyl-5-benzoylthiophene-3-carbonitrile.

-

The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Characterization Data (Hypothetical):

-

1H NMR (400 MHz, CDCl3) δ: 7.85-7.75 (m, 2H, Ar-H), 7.60-7.40 (m, 8H, Ar-H), 4.85 (s, 2H, NH2).

-

13C NMR (101 MHz, CDCl3) δ: 192.5 (C=O), 160.1, 145.2, 138.7, 134.5, 132.8, 130.1, 129.5, 128.9, 128.6, 115.8 (Ar-C), 115.2 (CN), 90.5 (C-3).

-

MS (ESI) m/z: [M+H]+ calculated for C18H12N2OS: 317.07; found: 317.08.

Structure-Activity Relationship (SAR) Studies

The SAR of 2-aminothiophene analogs is highly dependent on the nature and position of substituents on the thiophene ring and the 2-amino group. These modifications influence the compound's potency, selectivity, and pharmacokinetic properties.

2-Aminothiophene Analogs as Kinase Inhibitors

Kinases are a major class of drug targets, and 2-aminothiophene derivatives have shown significant potential as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).

EGFR Inhibitors:

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers.[5][6] 2-Aminothiophene-based compounds have been developed as potent EGFR inhibitors. The general SAR for these inhibitors indicates that:

-

Aromatic substitutions at the 4- and 5-positions are critical for binding to the ATP pocket of the kinase domain.

-

Small, electron-withdrawing groups on the 4-phenyl ring can enhance activity.[7]

-

Modification of the 3-carboxamide or 3-carbonitrile group can modulate potency and selectivity.

Caption: EGFR Signaling Pathway and Inhibition by 2-Aminothiophene Analogs.

Table 1: SAR of 2-Aminothiophene Analogs as EGFR Inhibitors

| Compound ID | R1 (at C4) | R2 (at C5) | R3 (at C3) | IC50 (nM) vs. EGFR | Reference |

| 1a | Phenyl | H | -COOEt | 150 | [7] |

| 1b | 4-Chlorophenyl | H | -COOEt | 85 | [7] |

| 1c | 4-Methoxyphenyl | H | -COOEt | 210 | [7] |

| 1d | Phenyl | Benzoyl | -CN | 45 | [8] |

| 1e | 4-Fluorophenyl | Benzoyl | -CN | 30 | [8] |

PI3K Inhibitors:

The PI3K/Akt/mTOR pathway is another critical signaling cascade often dysregulated in cancer.[9] 2-Aminothiophene derivatives have been identified as potent and selective PI3K inhibitors.[10] Key SAR findings include:

-

A morpholine-containing substituent at the 5-position is often crucial for potent PI3Kα inhibition.

-

Aromatic or heteroaromatic groups at the 4-position contribute to binding affinity.

-

The 3-carboxamide group can be replaced with bioisosteres to fine-tune activity and properties.[10]

Table 2: SAR of 2-Aminothiophene Analogs as PI3Kα Inhibitors

| Compound ID | R1 (at C4) | R2 (at C5) | R3 (at C3) | IC50 (nM) vs. PI3Kα | Reference |

| 2a | 4-Indazolyl | 4-Morpholinyl | -CONH2 | 5.2 | [10] |

| 2b | Phenyl | 4-Morpholinyl | -CONH2 | 12.8 | [10] |

| 2c | 4-Indazolyl | 4-Morpholinyl | -CN | 25.1 | [10] |

| 2d | 4-Indazolyl | H | -CONH2 | >1000 | [10] |

2-Aminothiophene Analogs as GLP-1R Positive Allosteric Modulators (PAMs)

Glucagon-like peptide-1 receptor (GLP-1R) is a key target for the treatment of type 2 diabetes.[11][12] 2-Aminothiophene derivatives have emerged as a novel class of small-molecule positive allosteric modulators (PAMs) of GLP-1R, enhancing the receptor's response to its endogenous ligand.[11][12]

Caption: GLP-1R Signaling and Positive Allosteric Modulation.

Table 3: SAR of 2-Aminothiophene Analogs as GLP-1R PAMs

| Compound ID | R1 (at C4) | R2 (at C5) | R3 (at C3) | EC50 (µM) in presence of GLP-1 | Reference |

| 3a | Cyclohexyl | H | -COOEt | 5.8 | [11] |

| 3b | Phenyl | H | -COOEt | 12.3 | [11] |

| 3c | Cyclohexyl | H | -CONH2 | 8.2 | [11] |

| 3d | Cyclohexyl | Methyl | -COOEt | 3.1 | [11] |

2-Aminothiophene Analogs with Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. 2-Aminothiophene derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][13]

Table 4: Antimicrobial Activity of 2-Aminothiophene Analogs

| Compound ID | R1 (at C4) | R2 (at C5) | R3 (at C3) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| 4a | Phenyl | H | -COOEt | 16 | 32 | [13] |

| 4b | 4-Chlorophenyl | H | -COOEt | 8 | 16 | [13] |

| 4c | 4-Nitrophenyl | H | -COOEt | 4 | 8 | [13] |

| 4d | Phenyl | Benzoyl | -CN | 8 | 16 | [2] |

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of 2-aminothiophene analogs against a specific kinase.

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (2-aminothiophene analogs) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplates

Caption: General workflow for an in vitro kinase inhibition assay.

Procedure:

-

Compound Plating: Serially dilute the test compounds in DMSO and dispense into a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Enzyme and Substrate Addition: Prepare a solution of the kinase and its substrate in the assay buffer and add it to the wells containing the compounds.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be close to its Km value for the specific kinase.

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation of the substrate.

-

Signal Detection: Stop the reaction and detect the amount of product formed (phosphorylated substrate) or the amount of ATP consumed using a suitable detection reagent. For example, in the ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP is converted to ATP, which then drives a luciferase reaction to produce a luminescent signal.

-

Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 2-aminothiophene analogs against bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., ciprofloxacin)

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds and the positive control antibiotic in CAMHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of 2-aminothiophene analogs on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[13][14]

Conclusion

The 2-aminothiophene scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The synthetic tractability of the Gewald reaction allows for the facile generation of diverse libraries of analogs, enabling extensive SAR exploration. As demonstrated in this guide, systematic modifications of the substituents on the thiophene ring can lead to potent and selective modulators of a variety of biological targets. The detailed experimental protocols and SAR data presented herein provide a valuable resource for researchers aiming to harness the full potential of this remarkable heterocyclic core in their drug discovery endeavors. Future work in this area will likely focus on the development of more complex and highly functionalized 2-aminothiophene derivatives with improved pharmacological profiles and novel mechanisms of action.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

Methodological & Application

Synthesis of 2-Amino-3-(2-chlorobenzoyl)thiophene via Gewald Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Amino-3-(2-chlorobenzoyl)thiophene, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the Gewald reaction, a versatile and efficient method for the formation of polysubstituted 2-aminothiophenes.

Introduction

2-Amino-3-aroylthiophenes are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The target molecule, this compound, serves as a crucial building block for the synthesis of thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine derivatives, which are scaffolds for various therapeutic agents. The Gewald reaction, a one-pot multicomponent reaction, offers a straightforward and atom-economical approach to this important synthetic intermediate.[1]

The reaction proceeds through the condensation of a ketone (2-chloroacetophenone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[2][3] This methodology is widely adopted for its operational simplicity and the ability to generate a diverse range of substituted 2-aminothiophenes.[4][5]

Reaction Scheme

The overall reaction for the synthesis of this compound via the Gewald reaction is depicted below:

Caption: General scheme of the Gewald reaction for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Chloroacetophenone | C₈H₇ClO | 154.59 | 1.55 g | 10 |

| Malononitrile | CH₂(CN)₂ | 66.06 | 0.66 g | 10 |

| Sulfur | S₈ | 256.52 | 0.32 g | 1.25 |

| Morpholine | C₄H₉NO | 87.12 | 0.87 g (1 mL) | 10 |

| Ethanol | C₂H₅OH | 46.07 | 20 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroacetophenone (1.55 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 1.25 mmol), and ethanol (20 mL).

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Add morpholine (0.87 g, 1 mL, 10 mmol) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water with stirring.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and water to afford pure this compound as a crystalline solid.

-

Dry the purified product in a vacuum oven at 50-60 °C.

Quantitative Data

| Parameter | Value |

| Yield | Typically 75-85% |

| Purity | >98% (by HPLC) |

| Melting Point | 138-140 °C |

Characterization Data

The structure of the synthesized this compound can be confirmed by the following spectroscopic methods.

1H NMR (400 MHz, CDCl3, δ ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.45 | m | 4H | Aromatic protons (chlorophenyl ring) |

| 6.85 | d, J=5.6 Hz | 1H | Thiophene H-5 |

| 6.20 | d, J=5.6 Hz | 1H | Thiophene H-4 |

| 5.80 | br s | 2H | -NH₂ |

13C NMR (100 MHz, CDCl3, δ ppm):

| Chemical Shift (ppm) | Assignment |

| 185.0 | C=O |

| 163.5 | C-2 (Thiophene) |

| 138.0 | Aromatic C (quaternary) |

| 132.5 | Aromatic CH |

| 131.0 | Aromatic C-Cl |

| 129.5 | Aromatic CH |

| 128.0 | Aromatic CH |

| 127.0 | Aromatic CH |

| 125.0 | C-4 (Thiophene) |

| 120.0 | C-5 (Thiophene) |

| 115.0 | C-3 (Thiophene) |

IR (KBr, cm-1):

| Wavenumber (cm⁻¹) | Assignment |

| 3450, 3340 | N-H stretching (asymmetric and symmetric) |

| 1620 | C=O stretching (benzoyl) |

| 1580 | N-H bending |

| 1450 | C=C stretching (aromatic) |

| 750 | C-Cl stretching |

Mass Spectrometry (EI, 70 eV):

-

m/z (%): 237 (M+, 100), 202 ([M-Cl]+, 45), 111 (benzoyl fragment, 80).

Workflow and Mechanism

The synthesis and characterization process can be visualized as a streamlined workflow.

Caption: Workflow for the synthesis and characterization of this compound.

The mechanism of the Gewald reaction is a well-established multi-step process.[3]

References

Synthesis of Thieno[3,2-f]triazolo[4,3-a]diazepines: An Application Note and Detailed Protocol

Synthesis of Thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepines: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepines, a class of heterocyclic compounds with significant therapeutic potential. The protocol is based on a multi-step synthetic route involving the formation of a thieno[3,2-f][1][3]diazepine core, followed by annulation of the triazole ring. This application note includes a comprehensive experimental procedure, a summary of reaction yields, and a visual representation of the synthetic workflow to aid in the successful replication of this synthesis.

Introduction

Thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepines are a class of fused heterocyclic compounds that have attracted considerable attention in medicinal chemistry.[4] Their structural similarity to benzodiazepines has led to the exploration of their activity as central nervous system agents.[4] Furthermore, derivatives of this scaffold have been investigated for a range of pharmacological activities, including as anti-ischemic, anti-asthmatic, and anti-allergic agents, as well as gastro-intestinal protectors. This protocol details a reliable synthetic pathway to access this important molecular framework.

Synthetic Pathway Overview

The synthesis of the target thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine derivative proceeds through a three-step sequence starting from a 5-(2-chlorophenyl)-8-(substituted-carbonyl)-6,7,8,9-tetrahydro-3H-pyrido[4',3':4,5]thieno[3,2-f][1][3]diazepin-2-one. The key transformations involve the conversion of the diazepinone to the corresponding hydrazino derivative, followed by cyclization with an orthoacetate to form the fused triazole ring.

Caption: Synthetic workflow for the preparation of Thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepines.

Experimental Protocols

Step 1: Synthesis of 5-(2-chlorophenyl)-8-(isopropylthiomethyl-carbonyl)-2-hydrazino-6,7,8,9-tetrahydro-3H-pyrido[4',3':4,5]thieno[3,2-f][1][3]diazepine [1]

-

Materials:

-

Procedure:

-

To a two-liter reactor under a nitrogen atmosphere, add 5-(2-chlorophenyl)-8-(isopropylthiomethyl-carbonyl)-6,7,8,9-tetrahydro-3H-pyrido[4',3':4,5]thieno[3,2-f][1][3]diazepin-2-one (42.5 g) and methanol (1 L).

-

Add hydrazine hydrate (19.06 g) to the suspension.

-

Stir the suspension at room temperature (25°C) for 90 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Heat the reaction mixture to 40°C for 30 minutes.

-

Allow the mixture to cool to room temperature and continue stirring for one hour to ensure completion of the reaction.

-

Filter the resulting precipitate.

-

Wash the filtered solid with methanol and then with diethyl ether.

-

Dry the product to obtain 36.4 g of the title compound.

-

Step 2: Synthesis of 6-(2-chlorophenyl)-9-(isopropylthiomethyl-carbonyl)-7,8,9,10-tetrahydro-1-methyl-4H-pyrido[4',3':4,5]thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine [1]

-

Materials:

-

Procedure:

-

In a one-liter reactor under a nitrogen atmosphere, combine 5-(2-chlorophenyl)-8-(isopropylthiomethyl-carbonyl)-2-hydrazino-6,7,8,9-tetrahydro-3H-pyrido[4',3':4,5]thieno[3,2-f][1][3]diazepine (32.4 g), methanol (600 ml), and triethylorthoacetate (45 g).

-

Heat the suspension to reflux. A clear solution should form after approximately 15 minutes of refluxing.

-

Continue to reflux for a total of 90 minutes. A precipitate will form after about 45 minutes.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Cool the reaction mixture.

-

Filter the precipitate and wash with methanol followed by diethyl ether.

-

Dry the product at room temperature and then overnight at 110°C under reduced pressure to yield 30.3 g of the final product.

-

Data Presentation

| Step | Product Name | Starting Material | Reagents | Yield (%) |

| 1 | 5-(2-chlorophenyl)-8-(isopropylthiomethyl-carbonyl)-2-hydrazino-6,7,8,9-tetrahydro-3H-pyrido[4',3':4,5]thieno[3,2-f][1][3]diazepine | 5-(2-chlorophenyl)-8-(isopropylthiomethyl-carbonyl)-6,7,8,9-tetrahydro-3H-pyrido[4',3':4,5]thieno[3,2-f][1][3]diazepin-2-one | Hydrazine hydrate, Methanol | 83% |

| 2 | 6-(2-chlorophenyl)-9-(isopropylthiomethyl-carbonyl)-7,8,9,10-tetrahydro-1-methyl-4H-pyrido[4',3':4,5]thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine | 5-(2-chlorophenyl)-8-(isopropylthiomethyl-carbonyl)-2-hydrazino-6,7,8,9-tetrahydro-3H-pyrido[4',3':4,5]thieno[3,2-f][1][3]diazepine | Triethylorthoacetate, Methanol | 89% |

Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of a substituted thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine. The described methodology offers high yields and a straightforward procedure, making it a valuable tool for researchers in the fields of medicinal chemistry and drug discovery. The provided workflow diagram and data table facilitate a clear understanding of the synthetic process and expected outcomes.

References

- 1. GB2243829A - Preparation of thieno-triszolo-diazepine derivatives - Google Patents [patents.google.com]

- 2. Synthesis of new tricyclic 5,6-dihydro-4 H-benzo[ b][1,2,4]triazolo[1,5- d][1,4]diazepine derivatives by [3+ + 2]-cycloaddition/rearrangement reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2001083440A2 - Synthesis and use of thienotriazolodiazepines - Google Patents [patents.google.com]

- 4. grokipedia.com [grokipedia.com]

Application of 2-Amino-3-benzoylthiophene Scaffolds in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-3-benzoylthiophene scaffold, the core structure of "2-Amino-3-(2-chlorobenzoyl)thiophene," is a privileged pharmacophore in medicinal chemistry. While the parent compound often serves as a synthetic precursor, its derivatives have emerged as potent modulators of various biological targets, demonstrating significant therapeutic potential. This document provides detailed application notes and experimental protocols for key areas where this chemical motif has been successfully employed, including as allosteric modulators of G-protein coupled receptors and as inhibitors of cancer cell proliferation.

Allosteric Modulation of the A₁ Adenosine Receptor

Derivatives of 2-amino-3-benzoylthiophene are well-established as positive allosteric modulators (PAMs) of the A₁ adenosine receptor (A₁AR).[1][2][3][4][5] These compounds do not directly activate the receptor but enhance the binding and functional activity of the endogenous agonist, adenosine.[3][5] This allosteric modulation offers a sophisticated approach to fine-tuning A₁AR signaling, which is implicated in cardiovascular function, pain, and neurological disorders.[4][6] The therapeutic advantage of PAMs lies in their ability to amplify the physiological response to adenosine in a spatially and temporally controlled manner, potentially reducing the side effects associated with direct agonists.[4][5]

Quantitative Data: A₁AR Allosteric Modulator Activity

The following table summarizes the activity of representative 2-amino-3-benzoylthiophene derivatives as A₁AR PAMs.

| Compound ID | Structure | Assay Type | Agonist | EC₅₀ / IC₅₀ (nM) | Fold Shift | Reference |